molecular formula C8H10O3 B146663 2,3-Dimethoxyphenol CAS No. 5150-42-5

2,3-Dimethoxyphenol

Cat. No.: B146663
CAS No.: 5150-42-5
M. Wt: 154.16 g/mol
InChI Key: QSZCGGBDNYTQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxyphenol, also known as 1-Hydroxy-2,3-dimethoxybenzene, is an organic compound with the molecular formula C8H10O3. It is a member of the phenol family and is characterized by the presence of two methoxy groups attached to the benzene ring. This compound is typically found as a clear orange to brown liquid and is known for its various applications in scientific research and industry .

Preparation Methods

2,3-Dimethoxyphenol can be synthesized through several methods. One common laboratory method involves the methylation of pyrogallol (1,2,3-trihydroxybenzene) using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial production of this compound often involves the decarboxylation of pyrogallol carboxylic acid 3,4-dimethyl ether under reduced pressure. The product is then distilled to obtain pure this compound .

Chemical Reactions Analysis

2,3-Dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 2,3-dimethoxybenzoquinone .

Scientific Research Applications

2,3-Dimethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxyphenol involves its ability to undergo redox reactions. In biological systems, it can act as an antioxidant by donating electrons to neutralize reactive oxygen species. This activity is facilitated by the presence of the hydroxyl and methoxy groups, which stabilize the resulting phenoxyl radicals .

Comparison with Similar Compounds

2,3-Dimethoxyphenol is similar to other methoxy-substituted phenols, such as 2,6-Dimethoxyphenol and 3,4-Dimethoxyphenol. its unique substitution pattern (methoxy groups at the 2 and 3 positions) imparts distinct chemical and physical properties. For instance, this compound has a lower boiling point compared to 2,6-Dimethoxyphenol due to differences in molecular interactions .

Similar compounds include:

These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.

Properties

IUPAC Name

2,3-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZCGGBDNYTQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179832
Record name Phenol, dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5150-42-5, 25155-26-4
Record name 2,3-Dimethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5150-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005150425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethoxyphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIMETHOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW147I6C84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethoxyphenol
Reactant of Route 2
Reactant of Route 2
2,3-Dimethoxyphenol
Reactant of Route 3
2,3-Dimethoxyphenol
Reactant of Route 4
Reactant of Route 4
2,3-Dimethoxyphenol
Reactant of Route 5
Reactant of Route 5
2,3-Dimethoxyphenol
Reactant of Route 6
Reactant of Route 6
2,3-Dimethoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.